molecular formula C12H10BrFN2O B13886200 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

Cat. No.: B13886200
M. Wt: 297.12 g/mol
InChI Key: NJUNNMRNBODMRB-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, fluorine, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-methylbenzylamine and 5-bromopyrimidin-4-one.

    Condensation Reaction: The 4-fluoro-3-methylbenzylamine is reacted with 5-bromopyrimidin-4-one under acidic or basic conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical conditions involve heating the reaction mixture in a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidin-4-one derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(4-methylphenyl)pyrimidine
  • 5-[Bromo(4-fluoro-3-methylphenyl)methyl]-2,3-dihydro-1-benzofuran

Uniqueness

5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10BrFN2O

Molecular Weight

297.12 g/mol

IUPAC Name

5-bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C12H10BrFN2O/c1-8-4-9(2-3-11(8)14)6-16-7-15-5-10(13)12(16)17/h2-5,7H,6H2,1H3

InChI Key

NJUNNMRNBODMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC=C(C2=O)Br)F

Origin of Product

United States

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